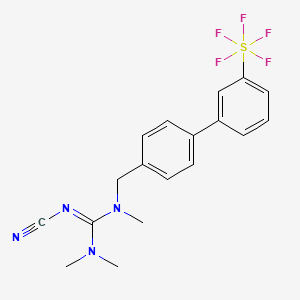
Mate-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mate-IN-1 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mate-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and controlled temperatures to drive the reactions efficiently.
Purification: Employing large-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Mate-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mate-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Mate-IN-1 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. Key pathways involved include:
Signal Transduction: Altering the transmission of signals within cells.
Metabolic Pathways: Affecting the metabolism of cells and tissues.
Properties
Molecular Formula |
C18H19F5N4S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-cyano-1,1,3-trimethyl-3-[[4-[3-(pentafluoro-λ6-sulfanyl)phenyl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C18H19F5N4S/c1-26(2)18(25-13-24)27(3)12-14-7-9-15(10-8-14)16-5-4-6-17(11-16)28(19,20,21,22)23/h4-11H,12H2,1-3H3 |
InChI Key |
RCEAMCGLBLHSMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















